molecular formula C11H17NO2 B13645116 2-(2-Methoxyethoxy)-1-phenylethan-1-amine

2-(2-Methoxyethoxy)-1-phenylethan-1-amine

Cat. No.: B13645116
M. Wt: 195.26 g/mol
InChI Key: XHXIDDFHPJMKST-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-1-phenylethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to an ethanamine backbone, which is further substituted with a 2-(2-methoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-1-phenylethan-1-amine typically involves the reaction of 2-(2-methoxyethoxy)ethanol with a suitable amine precursor. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-(2-methoxyethoxy)ethanol is replaced by an amine group. This reaction can be catalyzed by acids or bases, depending on the specific conditions required.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-1-phenylethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-Methoxyethoxy)-1-phenylethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used, such as its role in a particular biochemical pathway or its interaction with a specific target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic compound with similar structural features but different functional groups.

    Sodium bis(2-methoxyethoxy)aluminium hydride: A compound used as a reducing agent in organic synthesis.

    (2-Methoxyethoxy)acetic acid: A metabolite of 2-(2-methoxyethoxy)ethanol with distinct chemical properties.

Uniqueness

2-(2-Methoxyethoxy)-1-phenylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2-methoxyethoxy)-1-phenylethanamine

InChI

InChI=1S/C11H17NO2/c1-13-7-8-14-9-11(12)10-5-3-2-4-6-10/h2-6,11H,7-9,12H2,1H3

InChI Key

XHXIDDFHPJMKST-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(C1=CC=CC=C1)N

Origin of Product

United States

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